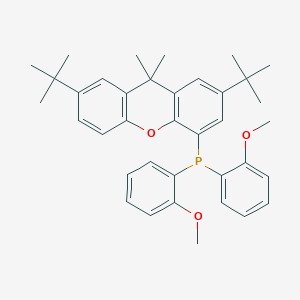
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is a complex organic compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a xanthene core substituted with tert-butyl and dimethyl groups, along with a phosphine moiety attached to methoxyphenyl groups. Its distinct structure makes it valuable in various fields, including catalysis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where 2,7-di-tert-butyl-9,9-dimethylxanthene is formed by reacting 2,7-di-tert-butylxanthene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phosphine Group: The phosphine moiety is introduced via a nucleophilic substitution reaction. The xanthene derivative is reacted with bis(2-methoxyphenyl)phosphine chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coordination: The phosphine moiety can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Coordination: Transition metal salts like palladium chloride, platinum chloride.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic aromatic substitution.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry
In chemistry, (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals like palladium and platinum makes it valuable in catalytic cycles for organic transformations, including cross-coupling reactions and hydrogenation.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a drug delivery agent. The xanthene core provides a fluorescent property, which can be utilized in imaging and tracking drug distribution within biological systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties contribute to the synthesis of polymers and other materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphine moiety coordinates with the metal, facilitating the formation of active catalytic species. This interaction enhances the reactivity and selectivity of the metal center, enabling efficient catalysis of various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the xanthene core.
(2,7-Di-tert-butyl-9,9-dimethylxanthene-4-yl)diphenylphosphine: Similar structure but with phenyl groups instead of methoxyphenyl groups.
(2,7-Di-tert-butyl-9,9-dimethylxanthene-4-yl)bis(4-methoxyphenyl)phosphine: Similar structure but with methoxy groups at different positions.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is unique due to its combination of a xanthene core and methoxyphenyl-substituted phosphine. This structure provides both steric hindrance and electronic properties that enhance its performance as a ligand in catalysis, making it more effective in certain reactions compared to its analogs.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and material science.
Properties
Molecular Formula |
C37H43O3P |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C37H43O3P/c1-35(2,3)24-19-20-28-26(21-24)37(7,8)27-22-25(36(4,5)6)23-33(34(27)40-28)41(31-17-13-11-15-29(31)38-9)32-18-14-12-16-30(32)39-10/h11-23H,1-10H3 |
InChI Key |
UBRFEYSNTOVDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)
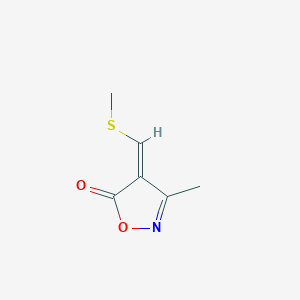
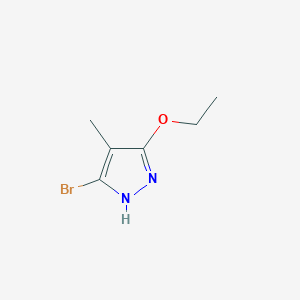
![1,3,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B12878681.png)
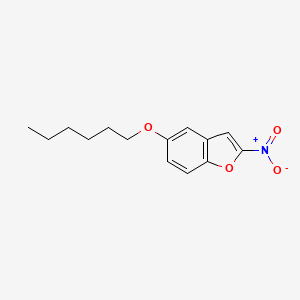
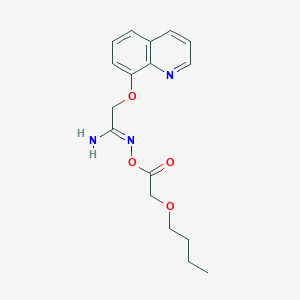
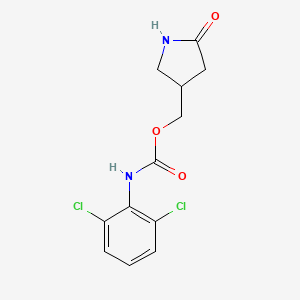

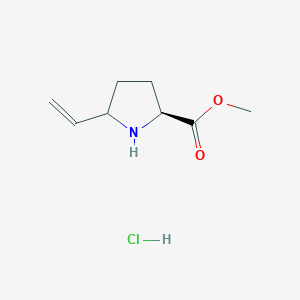
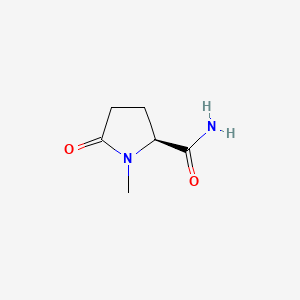
![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
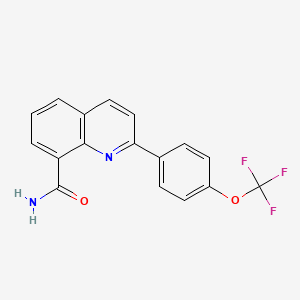
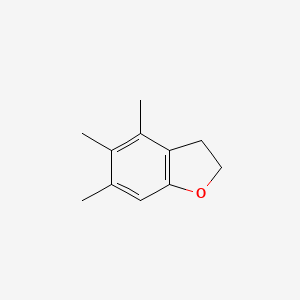
![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
